![molecular formula C10H6BrNO2 B1512372 7-Bromoquinoline-8-carboxylic acid CAS No. 1426144-84-4](/img/structure/B1512372.png)
7-Bromoquinoline-8-carboxylic acid
Overview
Description
7-Bromoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1426144-84-4 . It has a molecular weight of 252.07 and its IUPAC name is this compound . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=C2N=CC=CC2=CC=C1Br
. This indicates that the compound contains a carboxylic acid group attached to the 8-position of a quinoline ring, which is brominated at the 7-position .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids in general are known to undergo a variety of reactions. They can undergo direct nucleophilic acyl substitution, although this is difficult because –OH is a poor leaving group . It’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.07 .
Scientific Research Applications
Photolabile Protecting Group
Brominated Hydroxyquinoline as a photolabile protecting group for carboxylic acids showcases enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its improved solubility and low fluorescence are beneficial for caging biological messengers, demonstrating its utility in biochemistry and pharmacology (Fedoryak & Dore, 2002).
Antibacterial Properties
8-Nitrofluoroquinolone Derivatives , including those derived from a similar structural framework, have shown promising antibacterial activities against both gram-positive and gram-negative strains. These compounds, particularly those with lipophilic groups, exhibit good activity against S. aureus, highlighting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Excited-State Intramolecular Double Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid has been studied for its excited-state intramolecular double proton transfer (ESIDPT), evidencing a cooperative and efficient proton relay system. This property is critical in understanding the photophysics and photochemistry of such compounds, offering insights into their potential applications in photochemical and photophysical studies (Tang et al., 2011).
Iron-Catalyzed Ortho-Alkylation
The Iron-Catalyzed Ortho-Alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides demonstrates high yields and regioselectivity, underlining the compound's significance in organic synthesis and drug discovery. This methodology facilitates the direct modification of carboxamides, expanding the toolkit available for the construction of complex molecules (Fruchey et al., 2014).
Fluorescent Brightening Agents
The Synthesis of 2-Aryl-6-substituted Quinolines and their application as fluorescent brightening agents illustrate the compound's role in materials science. This research underscores the potential of 7-Bromoquinoline-8-carboxylic acid derivatives in developing new materials with enhanced optical properties (Rangnekar & Shenoy, 1987).
Safety and Hazards
The safety information for 7-Bromoquinoline-8-carboxylic acid includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels, playing a significant role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in 7-Bromoquinoline-8-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Quinoline derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point and density , could potentially influence its bioavailability.
Result of Action
Given the biological activity of other quinoline derivatives, it is possible that this compound could have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
7-bromoquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNEDZJFXQIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858655 | |
Record name | 7-Bromoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1426144-84-4 | |
Record name | 7-Bromoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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